molecular formula C19H19BrN4OS B3949361 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea

Cat. No.: B3949361
M. Wt: 431.4 g/mol
InChI Key: IKNZEDVOXKNISC-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4OS/c1-19(2,3)13-6-10-15(11-7-13)21-17(25)22-18-24-23-16(26-18)12-4-8-14(20)9-5-12/h4-11H,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNZEDVOXKNISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 4-tert-butylphenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Its anti-inflammatory properties are being explored for the treatment of various inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound may also modulate signaling pathways involved in inflammation, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea
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1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea

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